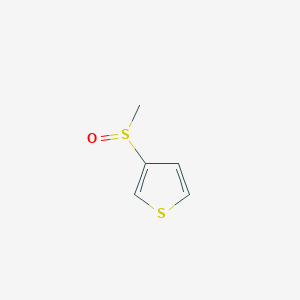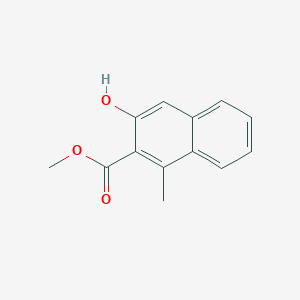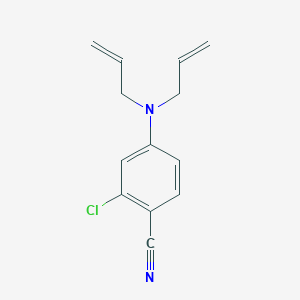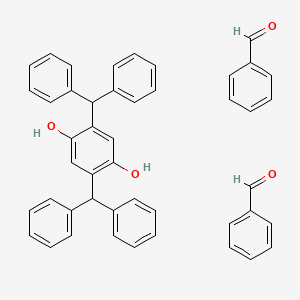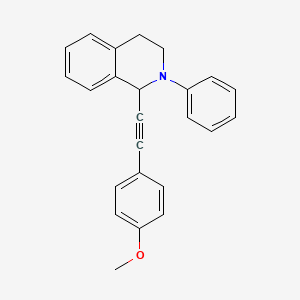
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo que pertenece a la clase de las tetrahidroisoquinolinas. Este compuesto se caracteriza por la presencia de un grupo metoxi-fenil, un enlace etinil y un núcleo tetrahidroisoquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina normalmente implica reacciones de varios pasos. Un enfoque común incluye los siguientes pasos:
Formación del núcleo tetrahidroisoquinolina: Esto se puede lograr mediante la reacción de Pictet-Spengler, donde un derivado de fenetilamina reacciona con un aldehído o cetona en condiciones ácidas para formar el anillo tetrahidroisoquinolina.
Introducción del grupo etinil: El grupo etinil se puede introducir a través de una reacción de acoplamiento de Sonogashira, donde un haluro de arilo reacciona con un alquino terminal en presencia de un catalizador de paladio y un co-catalizador de cobre.
Metoxi-lación: El grupo metoxi se puede introducir a través de una reacción de sustitución nucleofílica, donde un grupo hidroxilo es reemplazado por un grupo metoxi utilizando un agente metilante adecuado.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos para reducir el grupo etinil a un grupo etil o para reducir otros grupos funcionales presentes en la molécula.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en los anillos aromáticos o en el grupo etinil, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con un catalizador de paladio, borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles, y solventes adecuados como diclorometano o acetonitrilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de etilo.
Aplicaciones Científicas De Investigación
1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como farmacóforo en el desarrollo de fármacos dirigidos a trastornos neurológicos, cáncer y otras enfermedades.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos naturales y análogos sintéticos.
Estudios biológicos: Se utiliza en la investigación para comprender sus interacciones con objetivos biológicos, como enzimas y receptores, y para dilucidar su mecanismo de acción.
Aplicaciones industriales: El compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores y otros productos químicos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de 1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos etinil y metoxi pueden desempeñar un papel en la unión a estos objetivos, influyendo en la actividad biológica del compuesto. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el objetivo.
Compuestos similares:
1-((4-Metoxi-fenil)etinil)-2-fenilisoquinolina: Estructura similar pero carece del núcleo tetrahidroisoquinolina.
1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroquinolina: Estructura similar pero con un núcleo de quinolina en lugar de isoquinolina.
Derivados de 1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina: Varios derivados con diferentes sustituyentes en los anillos aromáticos o en el grupo etinil.
Singularidad: 1-((4-Metoxi-fenil)etinil)-2-fenil-1,2,3,4-tetrahidroisoquinolina es singular debido a su combinación específica de grupos funcionales y su núcleo tetrahidroisoquinolina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para la investigación y las posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
1-((4-Methoxyphenyl)ethynyl)-2-phenylisoquinoline: Similar structure but lacks the tetrahydroisoquinoline core.
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline core instead of isoquinoline.
1-((4-Methoxyphenyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives: Various derivatives with different substituents on the aromatic rings or the ethynyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Propiedades
Número CAS |
778577-62-1 |
|---|---|
Fórmula molecular |
C24H21NO |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H21NO/c1-26-22-14-11-19(12-15-22)13-16-24-23-10-6-5-7-20(23)17-18-25(24)21-8-3-2-4-9-21/h2-12,14-15,24H,17-18H2,1H3 |
Clave InChI |
IIOWOABFCJAWSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2C3=CC=CC=C3CCN2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)


![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
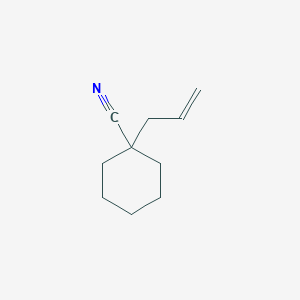
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
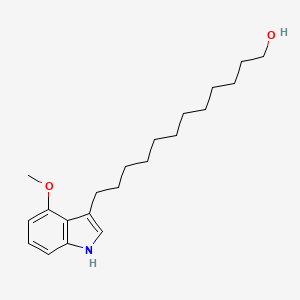
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
